2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a chlorophenyl group through a butanamido and but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a Friedel-Crafts acylation reaction.
Amidation Reaction: The chlorophenyl intermediate undergoes an amidation reaction with butanoic acid derivatives to form the 4-oxobutanamido group.
Alkyne Addition: The but-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Final Coupling: The final step involves the coupling of the benzamide core with the previously synthesized intermediate through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The molecular targets include kinases and proteases, which are crucial for cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: Shares the chlorophenyl group but lacks the butanamido and but-2-yn-1-yl chains.
N-(4-Chlorophenyl)butanamide: Similar structure but without the benzamide core.
2-((4-(4-Chlorophenyl)butanamido)but-2-yn-1-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
Uniqueness
2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-[[4-(4-chlorophenyl)-4-oxobutanoyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c22-16-9-7-15(8-10-16)18(25)11-12-20(26)24-13-3-4-14-28-19-6-2-1-5-17(19)21(23)27/h1-2,5-10H,11-14H2,(H2,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXYIBCQGKEMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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